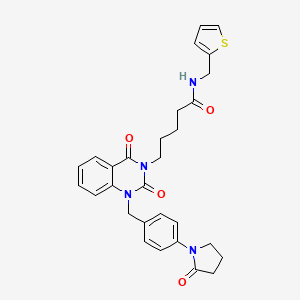
5-(2,4-dioxo-1-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dioxo-1-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide is a useful research compound. Its molecular formula is C29H30N4O4S and its molecular weight is 530.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(2,4-dioxo-1-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to explore its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several key structural components:
- A quinazoline core which is known for its diverse biological activities.
- A pyrrolidine moiety that may influence its pharmacological properties.
- A thiophene side group that can enhance interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The interactions often involve:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions modulate the activity of target proteins, potentially leading to therapeutic effects such as inhibition of tumor growth or modulation of neurotransmitter systems.
Antiproliferative Activity
Recent studies have indicated that compounds similar to the one exhibit significant antiproliferative properties against various cancer cell lines. For instance:
- Compounds derived from quinazoline structures have shown effectiveness as dual inhibitors of EGFR and BRAF V600E , with IC50 values indicating potent activity (e.g., 0.11 µM for EGFR) .
Neuroprotective Effects
Research into related compounds has suggested potential neuroprotective effects. For example, derivatives have been identified as anticonvulsants, demonstrating efficacy in animal models of epilepsy by inhibiting seizure activity .
Case Studies
- Anticancer Activity : A study on quinazoline derivatives demonstrated that modifications at specific positions significantly influenced antiproliferative activity. For instance, compounds with halogen substitutions exhibited enhanced potency against tumor cells .
- Anticonvulsant Properties : In a series of experiments, a compound structurally similar to the target compound was tested across various seizure models (e.g., MES test). Results indicated robust protective effects against induced seizures .
Data Table: Biological Activity Overview
特性
IUPAC Name |
5-[2,4-dioxo-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]quinazolin-3-yl]-N-(thiophen-2-ylmethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4S/c34-26(30-19-23-7-6-18-38-23)10-3-4-16-32-28(36)24-8-1-2-9-25(24)33(29(32)37)20-21-12-14-22(15-13-21)31-17-5-11-27(31)35/h1-2,6-9,12-15,18H,3-5,10-11,16-17,19-20H2,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTJBMGLYWGIOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCCC(=O)NCC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














